4-{[(Quinoxalin-2-yl)methyl]amino}benzoic acid
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Overview
Description
4-(quinoxalin-2-ylmethylamino)benzoic acid is an organic compound with the molecular formula C15H11N3O2 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a quinoxalin-2-ylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(quinoxalin-2-ylmethylamino)benzoic acid typically involves the reaction of quinoxaline derivatives with benzoic acid derivatives. One common method is the condensation reaction between quinoxaline-2-carbaldehyde and 4-aminobenzoic acid under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and employing continuous flow reactors to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(quinoxalin-2-ylmethylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include quinoxaline-2-carboxylic acid derivatives, dihydroquinoxaline derivatives, and various substituted benzoic acid derivatives .
Scientific Research Applications
4-(quinoxalin-2-ylmethylamino)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antimalarial, and anticancer agent due to its quinoxaline moiety.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Mechanism of Action
The mechanism of action of 4-(quinoxalin-2-ylmethylamino)benzoic acid involves its interaction with various molecular targets and pathways. The quinoxaline moiety is known to interact with DNA and enzymes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound can interfere with microbial cell wall synthesis, making it effective against certain bacterial strains .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline-2-carboxylic acid: Similar in structure but lacks the benzoic acid moiety.
4-aminobenzoic acid: Similar in structure but lacks the quinoxaline moiety.
Quinoxaline derivatives: Various derivatives with different substituents on the quinoxaline ring
Uniqueness
4-(quinoxalin-2-ylmethylamino)benzoic acid is unique due to the presence of both the quinoxaline and benzoic acid moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its individual components .
Properties
CAS No. |
62294-86-4 |
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Molecular Formula |
C16H13N3O2 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
4-(quinoxalin-2-ylmethylamino)benzoic acid |
InChI |
InChI=1S/C16H13N3O2/c20-16(21)11-5-7-12(8-6-11)17-9-13-10-18-14-3-1-2-4-15(14)19-13/h1-8,10,17H,9H2,(H,20,21) |
InChI Key |
XNKBKIFWYGHOJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)CNC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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